molecular formula C9H12N2O3 B1335193 2-[(2-Methoxyethyl)amino]nicotinic acid CAS No. 460363-33-1

2-[(2-Methoxyethyl)amino]nicotinic acid

Cat. No.: B1335193
CAS No.: 460363-33-1
M. Wt: 196.2 g/mol
InChI Key: VTHFDVOFWPIYPB-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]nicotinic acid is an organic compound with the molecular formula C₉H₁₂N₂O₃ It is a derivative of nicotinic acid, where the amino group is substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)amino]nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(2-Methoxyethyl)amino]nicotinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-methoxyethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid: The parent compound, which lacks the 2-methoxyethyl substitution.

    2-Aminonicotinic acid: Similar structure but with an amino group instead of the 2-methoxyethyl group.

    2-Methoxyethylamine: The amine used in the synthesis of 2-[(2-Methoxyethyl)amino]nicotinic acid.

Uniqueness

This compound is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxyethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-6-5-11-8-7(9(12)13)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHFDVOFWPIYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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